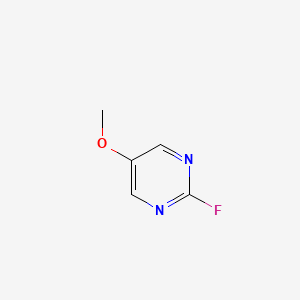

2-fluoro-5-methoxypyrimidine

説明

2-Fluoro-5-methoxypyrimidine is a chemical compound with the molecular formula C5H5FN2O . It has a molecular weight of 128.1044 .

Synthesis Analysis

While specific synthesis methods for this compound were not found, fluorinated pyrimidines have been synthesized for use in cancer treatment . For instance, 5-Fluorouracil (5-FU), a widely used fluorinated pyrimidine, is synthesized using various methods, including the incorporation of radioactive and stable isotopes to study its metabolism and biodistribution .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code:InChI=1S/C5H5FN2O/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3 . Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, fluorinated pyrimidines like 5-FU have been studied for their effects on nucleic acid structure and dynamics . These studies have provided insights into how fluorinated pyrimidines perturb nucleic acid structure and dynamics .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学的研究の応用

Electrochemical Treatment in Wastewater

Zhang et al. (2016) explored the electrochemical treatment of wastewater containing 2-fluoro-5-methoxypyrimidine, commonly found in anticancer drugs. They developed a novel tubular porous electrode electrocatalytic reactor, significantly improving the biodegradability of the wastewater and achieving efficient degradation of the compound. This research highlights the environmental applications of treating pharmaceutical waste containing this compound (Zhang et al., 2016).

Tautomerism in Solvents

Kheifets et al. (2006) investigated the tautomerism of this compound, revealing its existence in two oxo tautomers and its dominance in specific solvents. This study provides insights into the chemical behavior of this compound in various environments, which is crucial for its application in drug development (Kheifets et al., 2006).

Synthesis for Kinase Inhibitors

Wada et al. (2012) focused on the synthesis of 2,4-disubstituted-5-fluoropyrimidines, which include this compound derivatives, for potential use as kinase inhibitors in cancer treatment. This research contributes to understanding the compound's role in developing new anticancer agents (Wada et al., 2012).

Process Development in Drug Synthesis

Anderson et al. (1997) described the process development for synthesizing a compound involving this compound. This work contributes to the pharmaceutical manufacturing field, particularly in producing complex compounds for therapeutic purposes (Anderson et al., 1997).

Pharmacokinetic Implications

Myers et al. (1976) explored the pharmacokinetics of fluoropyrimidines, including compounds related to this compound. Their work aimed to improve the clinical utility of these drugs by understanding their distribution and metabolism in the body (Myers et al., 1976).

作用機序

Target of Action

The primary target of 2-Fluoro-5-methoxypyrimidine is thymidylate synthase (TS) . TS is an enzyme that plays a crucial role in the synthesis of DNA by catalyzing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This process is essential for cell growth and proliferation.

Mode of Action

This compound interacts with its target, TS, by inhibiting its function . The compound is metabolized into 5-fluoro-2′-deoxyuridine-5′-O-monophosphate (FdUMP), which forms a stable complex with TS, thereby inhibiting the enzyme’s activity . This inhibition disrupts DNA synthesis and leads to cell death, particularly in rapidly dividing cells such as cancer cells.

Biochemical Pathways

The inhibition of TS by this compound affects the de novo synthesis pathway of thymidine triphosphate (dTTP), a critical component of DNA . The reduction in dTTP disrupts DNA replication and repair, leading to DNA damage and cell death. Furthermore, the compound’s action also impacts RNA modifying enzymes, including tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase .

Result of Action

The result of this compound’s action is the disruption of DNA synthesis and repair, leading to DNA damage and cell death . This makes the compound potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer.

Safety and Hazards

将来の方向性

Fluorinated pyrimidines are being studied for their potential use in cancer treatment . Developments in fluorine chemistry are expanding the range of compounds that can be prepared with fluorine substitution . Future research may focus on the more precise use of fluorinated pyrimidines for cancer treatment in the era of personalized medicine .

生化学分析

Biochemical Properties

2-Fluoro-5-methoxypyrimidine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as thymidylate synthase and DNA topoisomerase 1. These interactions are primarily inhibitory, where this compound binds to the active sites of these enzymes, preventing their normal function. This inhibition can lead to disruptions in DNA synthesis and repair processes, making it a compound of interest in cancer research .

Cellular Effects

The effects of this compound on various cell types are profound. In cancer cells, it has been observed to induce apoptosis by interfering with cell signaling pathways and gene expression. Specifically, this compound affects the expression of genes involved in cell cycle regulation and apoptosis, leading to cell death. Additionally, it impacts cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the proliferation of cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as thymidylate synthase, inhibiting their activity and leading to a decrease in thymidine monophosphate production, which is essential for DNA synthesis. Furthermore, this compound can integrate into RNA and DNA, causing structural perturbations that hinder nucleic acid function and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but its degradation products can also exhibit biological activity. Long-term studies have shown that continuous exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of DNA synthesis and repair mechanisms .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, it can effectively inhibit tumor growth without significant toxicity. At higher doses, toxic effects such as bone marrow suppression and gastrointestinal toxicity have been observed. These adverse effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which facilitate its conversion into active metabolites. These metabolites can further interact with cellular targets, enhancing the compound’s biological activity. Additionally, this compound can be incorporated into nucleic acids, affecting their function and stability .

特性

IUPAC Name |

2-fluoro-5-methoxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O/c1-9-4-2-7-5(6)8-3-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUQHVUQKBFFMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201308885 | |

| Record name | 2-Fluoro-5-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62802-39-5 | |

| Record name | 2-Fluoro-5-methoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62802-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4,6-trichloropyrido[3,4-d]pyrimidine](/img/structure/B6166835.png)